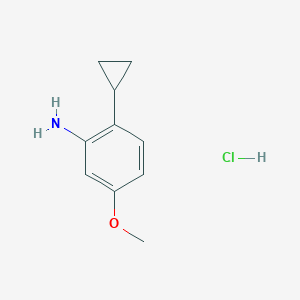

2-Cyclopropyl-5-methoxyaniline hydrochloride

Description

Properties

IUPAC Name |

2-cyclopropyl-5-methoxyaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-12-8-4-5-9(7-2-3-7)10(11)6-8;/h4-7H,2-3,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVQWIUDURKQQKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2CC2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5-methoxyaniline hydrochloride typically involves the following steps:

Methoxylation: The addition of a methoxy group to the aromatic ring.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5-methoxyaniline hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form cyclopropyl-5-methoxyaniline.

Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Cyclopropyl-5-methoxyaniline.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Cyclopropyl-5-methoxyaniline hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-methoxyaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nucleophilic character allows it to form covalent bonds with electrophilic sites on target molecules, leading to the modulation of biological pathways. This interaction can result in various biological effects, including enzyme inhibition and receptor activation .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares key structural attributes and functional groups of 2-cyclopropyl-5-methoxyaniline hydrochloride with four analogous aromatic amine hydrochlorides:

Key Observations :

- Electronic Effects: The electron-donating methoxy group in 2-cyclopropyl-5-methoxyaniline contrasts with the electron-withdrawing chloro group in chlorphenoxamine, influencing solubility and reactivity .

- Molecular Weight : At 199.68 g/mol, the compound is lighter than most analogs, which could enhance blood-brain barrier penetration if developed for CNS applications.

Pharmacological and Physicochemical Properties

- Solubility : Hydrochloride salts generally improve aqueous solubility. However, memantine’s adamantane moiety and dosulepin’s tricyclic structure reduce solubility compared to 2-cyclopropyl-5-methoxyaniline, which lacks such bulky groups .

- Receptor Interactions: While chlorphenoxamine targets histamine receptors, 2-cyclopropyl-5-methoxyaniline’s structure aligns more closely with serotonin or dopamine receptor ligands, suggesting divergent therapeutic pathways .

Analytical Methodologies

- Spectrophotometry : Used for memantine due to its UV-active adamantane core . 2-Cyclopropyl-5-methoxyaniline’s aromatic amine group may allow similar methods, but this requires validation.

- HPLC : Benzydamine and dosulepin are analyzed via HPLC, highlighting the need for high-resolution techniques for structurally complex amines .

Biological Activity

2-Cyclopropyl-5-methoxyaniline hydrochloride (CAS Number: 2089257-63-4) is a synthetic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its chemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

The molecular formula of this compound is C10H14ClNO. It is characterized by a cyclopropyl group, a methoxy group, and an amino group attached to an aromatic ring. This unique structure contributes to its biological reactivity and application in various chemical reactions.

Table 1: Chemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C10H14ClNO |

| Molecular Weight | 201.68 g/mol |

| Appearance | White solid |

| Solubility | Soluble in water and organic solvents |

The biological activity of this compound is primarily attributed to its nucleophilic character, which allows it to interact with electrophilic sites on target molecules, such as enzymes and receptors. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, influencing physiological responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example, a study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) cells.

Key Findings:

- Compounds derived from 2-Cyclopropyl-5-methoxyaniline showed reduced cell viability in A549 cells compared to control treatments.

- The IC50 values for these compounds ranged from 10 µM to 30 µM, indicating potent anticancer activity.

Antimicrobial Properties

In addition to anticancer effects, this compound has been evaluated for its antimicrobial activity against multidrug-resistant pathogens.

Research Insights:

- It demonstrated significant inhibitory effects against Staphylococcus aureus strains resistant to conventional antibiotics.

- The compound's mechanism likely involves disrupting bacterial cell wall synthesis or function.

Case Studies

-

Case Study on Anticancer Efficacy :

A study assessed the effects of various aniline derivatives on A549 cells using an MTT assay. The results indicated that compounds with a methoxy substituent had enhanced cytotoxicity compared to those without. -

Case Study on Antimicrobial Activity :

Another research project focused on evaluating the antimicrobial efficacy of 2-Cyclopropyl-5-methoxyaniline against Klebsiella pneumoniae and Escherichia coli. The study found that the compound inhibited bacterial growth at concentrations as low as 15 µg/mL.

Q & A

Q. What are the recommended synthetic routes for 2-Cyclopropyl-5-methoxyaniline hydrochloride, and how can intermediates be optimized?

Methodological Answer: Synthesis typically involves introducing the cyclopropyl group via cyclopropanation reagents (e.g., Simmons-Smith conditions) or coupling reactions. For example:

Cyclopropane Introduction: React 5-methoxy-2-nitroaniline with cyclopropanecarbonyl chloride, followed by catalytic hydrogenation to reduce the nitro group to an amine .

Etherification: Alternatively, use Ullmann coupling between 2-iodo-5-methoxyaniline and cyclopropylboronic acid under palladium catalysis .

Optimization Tips: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Intermediate purity can be improved using column chromatography (silica, 5% methanol in dichloromethane) .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- Purity: Use reversed-phase HPLC (C18 column, mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water gradient, flow rate 1 mL/min). Acceptable purity >95% (area normalization) .

- Structural Confirmation:

Q. What solvent systems are effective for improving the solubility of this compound in aqueous buffers?

Methodological Answer: The compound is sparingly soluble in water. Recommended approaches:

- Use polar aprotic solvents (DMSO, ethanol) for stock solutions (e.g., 10 mM in DMSO).

- For biological assays, dilute in PBS with 0.1% Tween-80 to prevent precipitation.

- Sonication (30 min, 40 kHz) enhances dissolution .

Advanced Research Questions

Q. How can computational modeling (e.g., QSAR) predict the bioactivity of this compound derivatives?

Methodological Answer:

Q. How should researchers design stability studies under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing:

- Conditions: 40°C/75% RH (ICH Q1A guidelines) for 6 months.

- Analysis: Monitor degradation via HPLC (peak area reduction >5% indicates instability).

- pH Stability: Prepare solutions in buffers (pH 1–9), incubate at 37°C for 24h. Hydrochloride salts are typically stable at pH < 7 but hydrolyze in alkaline conditions .

Q. What strategies resolve contradictions in reported solubility data for hydrochloride salts of aromatic amines?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.